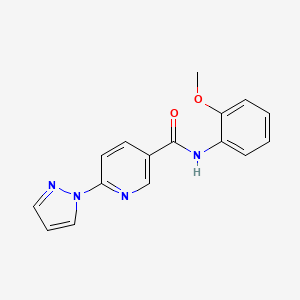

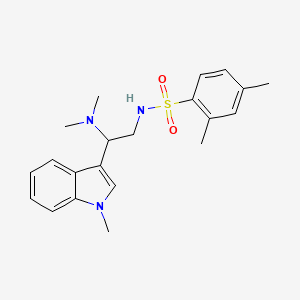

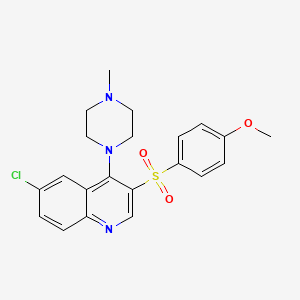

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as MPN, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. MPN belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.

Applications De Recherche Scientifique

Synthesis and Biological Activities

N-(2-methoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide and its derivatives are a focus of scientific research due to their diverse biological activities. A study by Shang et al. (2019) explored the synthesis of N-substitutedphenyl-2-pyrazolylnicotinamides and discovered that many of these compounds exhibit significant insecticidal activity. Certain compounds from this group also displayed promising fungicidal activities against specific fungi, indicating their potential in agricultural applications (Shang, Liu, Wang, & Li, 2019).

Metabolic Stability Improvement

Research on this compound derivatives has also focused on improving their metabolic stability. Kling et al. (2018) worked on calpain inhibitors derived from this compound and faced challenges with carbonyl reduction, a major metabolic liability. By tailoring in vitro absorption, distribution, metabolism, and excretion (ADME) assays and modifying the chemical structure, they successfully identified analogues with enhanced stability against carbonyl reduction, leading to improved pharmacokinetic profiles (Kling et al., 2018).

Antifungal and SDH Inhibitory Activities

Liu et al. (2020) designed and synthesized novel derivatives of this compound and assessed their antifungal and succinate dehydrogenase (SDH) inhibitory activities. The study identified compounds with significant antifungal activity and excellent inhibitory effects on SDH enzymes. This finding suggests the potential of these derivatives in addressing fungal infections in crops, highlighting the compound's role in agrochemical applications (Liu et al., 2020).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been studied for their corrosion inhibition properties. Chakravarthy, Mohana, & Kumar (2014) synthesized nicotinamide derivatives and evaluated their efficacy in inhibiting corrosion on mild steel in hydrochloric acid solution. Their research found that these compounds exhibit mixed-type corrosion inhibition behavior and adhere to the Langmuir isotherm model (Chakravarthy, Mohana, & Kumar, 2014).

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-22-14-6-3-2-5-13(14)19-16(21)12-7-8-15(17-11-12)20-10-4-9-18-20/h2-11H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKECFHMCUMAZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-(Difluoromethoxy)phenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2475264.png)

![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

![N',2,2-trimethyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]propanohydrazide](/img/structure/B2475282.png)